N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline

Organic Chemistry Chemical Synthesis Procurement

Gain a critical edge in synthesis with this 98% pure, 2-(trifluoromethyl) isomer. Unlike its 3-isomer analog, this specific substitution pattern governs unique steric and electronic reactivity, making it indispensable for reproducible medicinal chemistry, agrochemical SAR studies, and crystal engineering. Generic substitution risks compromising your multi-step synthesis and solid-state properties. Secure the correct building block for your next-generation research now.

Molecular Formula C10H11F3N2O2
Molecular Weight 248.2 g/mol
CAS No. 70339-08-1
Cat. No. B3151137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-4-nitro-2-(trifluoromethyl)aniline
CAS70339-08-1
Molecular FormulaC10H11F3N2O2
Molecular Weight248.2 g/mol
Structural Identifiers
SMILESCC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C10H11F3N2O2/c1-6(2)14-9-4-3-7(15(16)17)5-8(9)10(11,12)13/h3-6,14H,1-2H3
InChIKeyMDYMVCKIVPOBCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS 70339-08-1): A Specialized Building Block for Organic Synthesis and Material Science


N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS 70339-08-1) is a polysubstituted aromatic amine belonging to the class of trifluoromethylated nitroanilines, characterized by a molecular formula of C10H11F3N2O2 and a molecular weight of 248.20 g/mol . Its structure features an isopropyl-substituted amine group, a nitro group, and a trifluoromethyl group on the benzene ring, making it a versatile intermediate in chemical synthesis .

Why N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline Cannot Be Replaced by Other Trifluoromethylaniline Analogs


The precise positioning of substituents on the aromatic ring is critical for the intended reactivity and properties of this compound. A seemingly minor change, such as shifting the trifluoromethyl group from the 2-position to the 3-position, results in a different isomer with its own unique physical and chemical profile. This makes generic substitution within the class of trifluoromethylated nitroanilines unreliable for applications requiring specific steric and electronic characteristics, as evidenced by differences in basic properties like melting point and commercial purity .

Quantitative Differentiation of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline from the 3-Trifluoromethyl Isomer


Higher Commercial Purity Specification for the 2-Trifluoromethyl Isomer

The target compound is commercially available at a higher standard purity (98%) compared to its 3-trifluoromethyl positional isomer (97%) . This difference is a key specification for procurement when high purity is required for subsequent synthetic steps.

Organic Chemistry Chemical Synthesis Procurement

Distinct Melting Point Enables Physical Form Identification and Purity Assessment

The melting point of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline is reported as 35-36 °C . While a direct comparison for the 3-isomer is not available in the same source, this value provides a clear and measurable physical property for identity verification and assessing relative purity, distinguishing it from other analogs.

Analytical Chemistry Quality Control Material Science

Unique Hydrogen Bonding Motif in Solid State Compared to 3-Trifluoromethyl Isomer

A study on the hydrogen bonding of C-substituted nitroanilines reveals that the 2-trifluoromethyl derivative (2-trifluoromethyl-4-nitroaniline) forms 'molecular ladders' in its crystal structure, while the 3-trifluoromethyl isomer forms 'sheets' of R-4(4)(12) and R-4(4)(32) rings [1]. This class-level evidence strongly suggests that the N-isopropyl derivative of the 2-isomer will exhibit a fundamentally different solid-state packing architecture compared to its 3-isomer counterpart.

Crystallography Supramolecular Chemistry Solid-State Physics

Optimal Application Scenarios for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline Based on Evidence


As a High-Purity Building Block in Multi-Step Organic Synthesis

The compound's specified high purity (98%) makes it an ideal building block for complex molecule synthesis, where the introduction of a substituted aniline moiety with a defined stereoelectronic profile is required. This scenario is directly supported by its higher purity specification compared to the 3-isomer [1], which is critical for minimizing side reactions and improving overall yield in multi-step synthetic routes.

In Crystallography and Solid-State Materials Science

Given the established difference in hydrogen-bonding motifs between the 2- and 3-trifluoromethyl nitroaniline cores [1], the N-isopropyl derivative of the 2-isomer is a prime candidate for studies exploring the engineering of crystal packing and solid-state properties. Researchers investigating polymorphism, co-crystal formation, or the design of materials with specific mechanical or dissolution characteristics would prioritize this compound over its 3-isomer.

For Development of Novel Agrochemical or Pharmaceutical Intermediates

The trifluoromethyl group is a privileged motif in medicinal and agrochemical chemistry, known to enhance metabolic stability and lipophilicity. The 4-nitro-2-(trifluoromethyl)aniline core has been explored as a nitric oxide (NO) photodonor [1], indicating its potential in photochemotherapy. The N-isopropyl derivative, with its additional steric and electronic modulation, represents a logical next step in structure-activity relationship (SAR) studies for these applications, where the distinct properties of the 2-isomer would be a key differentiator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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